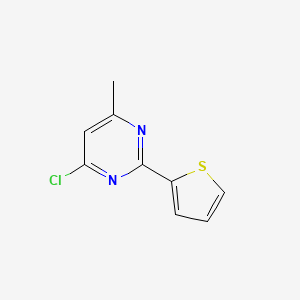

4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine

Übersicht

Beschreibung

“4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine” is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.69 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .

Molecular Structure Analysis

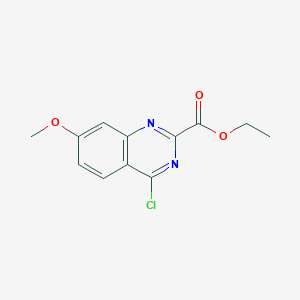

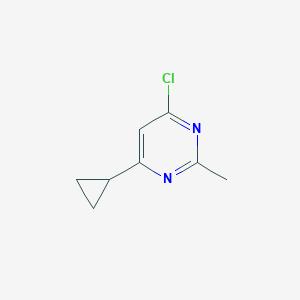

The molecular structure of “4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This ring is substituted with a chlorine atom at position 4, a methyl group at position 6, and a thiophene ring at position 2 .

Physical And Chemical Properties Analysis

It is stored at 4 degrees Celsius and shipped at normal temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiophene Derivatives

4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine: is a valuable precursor in the synthesis of thiophene derivatives. These derivatives are a class of biologically active compounds that have garnered significant interest for their diverse biological effects . The compound can undergo various heterocyclization reactions to produce thiophene derivatives, which are essential in medicinal chemistry for developing advanced compounds with a range of biological activities.

Medicinal Chemistry and Drug Design

In medicinal chemistry, thiophene derivatives exhibit a wide array of pharmacological properties. They are used to create drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities . The compound 4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine can be utilized to synthesize novel thiophene moieties with potential therapeutic applications.

Organic Semiconductors

Thiophene-based molecules, including those derived from 4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine , play a crucial role in the advancement of organic semiconductors . These semiconductors are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), highlighting the compound’s importance in material science.

Corrosion Inhibitors

The derivatives of thiophene have applications in industrial chemistry as corrosion inhibitors . The structural properties of 4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine make it suitable for inclusion in formulations that prevent corrosion in various industrial settings.

Antifungal Activities

Research has shown that pyrimidine derivatives, including those synthesized from 4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine , exhibit antifungal activities . These compounds can be structured to target specific fungal pathogens, offering a new skeleton for antifungal drug development.

Chemoselectivity in Synthesis

The compound is also explored for its orthogonal chemoselectivity properties in synthetic chemistry. It can be used in selective reactions to produce specific products, which is crucial in developing complex molecules with high purity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors . The thiophene group is a common structural motif in many pharmaceuticals and biologically active compounds .

Mode of Action

Without specific information, it’s difficult to say exactly how “4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine” interacts with its targets. Many drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell .

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-2-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVXWNIXLBPUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

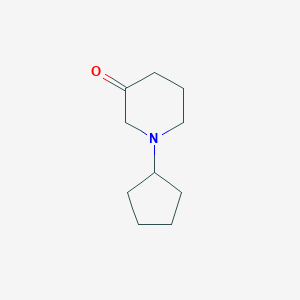

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.